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Compound of Interest

Compound Name: Methoxyethyn-1-amine
CAS No.: 926303-85-7
Cat. No.: B14164576
Get Quote
. J

Executive Summary & Disambiguation

Target Molecule: Methoxyethyn-1-amine (1-amino-2-methoxyacetylene). Formula:

Classification: "Push-Push" Hetero-substituted Alkyne (Alkoxy-ynamine).

Critical Disambiguation: This molecule is distinct from 2-methoxyethylamine (

), @a common saturated solvent/reagent. Unlike its saturated counterpart, methoxyethyn-1-
amine is a highly reactive, transient species that typically exists only as a short-lived
intermediate or within a stabilized coordination sphere. It represents a theoretical model for
"push-push" electronic systems, where two electron-donating groups (EDGs) compete to
donate electron density into a central

-system.

This guide explores the theoretical electronic framework of the parent molecule and the
practical chemistry of its stabilized derivatives (ynamides), which are essential in modern
organic synthesis for generating highly electrophilic keteniminium ions.
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Chemical Structure & Electronic Configuration
The "Push-Push" Electronic Conflict

The defining feature of methoxyethyn-1-amine is the competition between the nitrogen lone
pair (

) and the oxygen lone pair (
) for conjugation with the alkyne
-system.

» Nitrogen Donor (

): Lower electronegativity (
) makes the nitrogen lone pair higher in energy and a stronger
-donor.

e Oxygen Donor (

): Higher electronegativity (
) makes the oxygen lone pair lower in energy and a weaker

-donor.

Resonance & Hybridization

In the ground state, the molecule adopts a linear geometry around the alkyne core. However,
the resonance contribution from nitrogen dominates the electronic landscape.

Resonance Form A (Neutral):
Resonance Form B (Nitrogen-Driven / Dominant):
Resonance Form C (Oxygen-Driven / Minor):

Structural Consequence: Because Form B is energetically favored over Form C (due to
nitrogen's superior ability to stabilize positive charge), the electron density is pushed away from
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the nitrogen and toward the carbon bearing the methoxy group (

).
Frontier Molecular Orbitals (FMO)

o HOMO (Highest Occupied Molecular Orbital): The HOMO is not uniformly distributed. It
possesses significant coefficient magnitude on the

-carbon (the carbon attached to the oxygen). This makes the
position highly nucleophilic.

e LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is high in energy, rendering the
neutral molecule poor at accepting electrons until activated (protonated).

Reactivity Profile: The Keteniminium Pathway

The primary utility of alkoxy-ynamines lies in their protonation or alkylation. The "push-push”
electronics dictate a specific regiochemical outcome that drives the formation of keteniminium
ions.

Regioselective Protonation
When treated with a Brgnsted acid (or electrophile

), the molecule acts as a nucleophile.

o Path A (Attack at

/ N-bearing C): Leads to an oxonium species (
). Less stable.

o Path B (Attack at

/ O-bearing C): Leads to a keteniminium species (

). Preferred.

The protonation occurs at the electron-rich
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, resulting in a Keteniminium lon.[1] This species is a "super-electrophile,” far more reactive
than a standard ketone or imine.

Hydrolytic Instability

The parent molecule (
) is extremely sensitive to water.
e Protonation: Trace acid protonates

Keteniminium intermediate.

o Hydration: Water attacks the highly electrophilic central carbon (

).

o Collapse: The intermediate rearranges to form an amide or ester derivative, breaking the
alkyne character.

Visualization of Electronic Pathway

The following diagram illustrates the resonance dominance and the regioselective protonation

Neutral 'Push-Push’ State Reactive Intermediates
N-Donation Nucleophilic Regioselective
Methoxyethyn-1-amine (Dominant) Polarized Form Attack Protonation (H+) Formation + H20
(H2N-C=C-OMe) > (H2N+=C=C--OMe) at C-beta BCCOITE | Bl + Hydrolysis/Amide

[H2N+=C=CH(OMe)]

Click to download full resolution via product page

Figure 1: Mechanistic flow from the neutral '‘push-push’ ynamine to the highly reactive
keteniminium ion.[1] Note the dominance of Nitrogen donation driving the regioselectivity.
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Synthetic Application: Stabilized Equivalents
(Ynamides)

Because the parent amine is too unstable for storage, researchers use Ynamides (where an
Electron Withdrawing Group, EWG, is attached to the nitrogen) as shelf-stable precursors.

Parent Ynamine ( Stabilized Ynamide (
Property
) )
. Low (Polymerizes/Hydrolyzes ) o
Stability ) High (Shelf-stable solid/oil)
rapidly)
Nucleophilicity Extreme Tunable / Moderate
Requires strong acid (e.g.,
Activation Spontaneous with trace acid TfOH) or metal catalyst (Au,
Cu)
) ) Precursor to Keteniminium
Primary Use Theoretical model

ions for cycloadditions

Experimental Protocol: In Situ Generation of
Keteniminium lons

Context: This protocol describes the generation of the reactive keteniminium species from a
stabilized ynamide precursor, utilizing the electronic principles described above.

Objective: Generate the activated keteniminium intermediate for a [2+2] cycloaddition.
Reagents:

e Precursor: N-sulfonyl ynamide (1.0 equiv)

 Activator: Trifluoromethanesulfonic acid (TfOH) or Bistriflimide (

) (0.1 - 0.5 equiv)

» Solvent: Dichloromethane (DCM), anhydrous.
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o Temperature: -78°C to 0°C (Control is essential due to high reactivity).
Step-by-Step Methodology:

o Preparation: Flame-dry a reaction flask and cool under Argon atmosphere. Add the N-
sulfonyl ynamide (0.5 mmol) dissolved in anhydrous DCM (5 mL).

o Activation (The Electronic Switch):

o Cool the solution to -78°C.

o Add TfOH (0.1 equiv) dropwise.

o Mechanism:[1] The acid protonates the

-carbon (as predicted by the "push-push” model), generating the keteniminium ion in situ.

o Trapping/Cyclization:

o Add the nucleophile or cycloaddition partner (e.g., an alkene or enone) immediately.

o Allow the reaction to warm slowly to 0°C over 2 hours.
e Quenching: Quench with saturated

solution to neutralize the acid and prevent hydrolysis of the product.

« Isolation: Extract with DCM, dry over

, and concentrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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